molecular formula C13H13Cl2NO3 B6130194 ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate

ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate

Cat. No.: B6130194
M. Wt: 302.15 g/mol
InChI Key: UDPYYHFCTFFLLU-VSPUUYQMSA-N
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Description

Ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a dichlorophenyl group, an iminomethyl group, and a hydroxybutenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate typically involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-oxobut-2-enoate.

    Reduction: Formation of ethyl (E)-2-[(3,4-dichlorophenyl)aminomethyl]-3-hydroxybut-2-enoate.

    Substitution: Formation of ethyl (E)-2-[(3,4-diaminophenyl)iminomethyl]-3-hydroxybut-2-enoate.

Scientific Research Applications

Ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-oxobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Ethyl (E)-2-[(3,4-diaminophenyl)iminomethyl]-3-hydroxybut-2-enoate: Similar structure but with amino groups instead of chlorine atoms.

Uniqueness

Ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate is unique due to the presence of both the dichlorophenyl and iminomethyl groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-3-19-13(18)10(8(2)17)7-16-9-4-5-11(14)12(15)6-9/h4-7,17H,3H2,1-2H3/b10-8+,16-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYYHFCTFFLLU-VSPUUYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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